3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the triazolone family This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 2nd and 4th positions on the triazolone ring The triazolone ring is a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2,4-dimethyl-1,2,4-triazole with a suitable oxidizing agent to form the desired triazolone. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazolone derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone oxides, while substitution reactions can produce a variety of functionalized triazolones .
Scientific Research Applications
3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antidepressant and anxiolytic agent.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. In medicinal applications, the compound is believed to exert its effects by modulating neurotransmitter levels in the brain, particularly serotonin and dopamine. This modulation is achieved through the inhibition of specific enzymes involved in neurotransmitter metabolism . In agricultural applications, the compound targets enzymes essential for pest survival, leading to their inhibition and subsequent pest control .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one: Similar structure but with a nitro group instead of a bromine atom.
2,4-Dimethyl-2,4-dihydro-[1,2,4]triazol-3-one: Lacks the bromine atom at the 5th position.
5-Chloro-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom at the 5th position in 3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one imparts unique chemical and biological properties to the compound. This substitution can influence the compound’s reactivity, stability, and interaction with molecular targets, making it distinct from its analogs .
Properties
IUPAC Name |
5-bromo-2,4-dimethyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-7-3(5)6-8(2)4(7)9/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJQZJVHJNOTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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